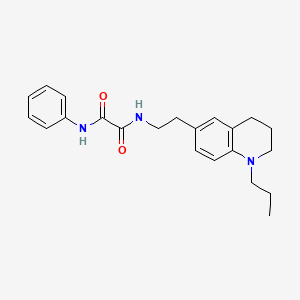

N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h3-5,8-11,16H,2,6-7,12-15H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHXBKFRBUOADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step process. One common route includes the following steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Alkylation: The tetrahydroquinoline intermediate is then alkylated using a suitable alkyl halide, such as 1-bromopropane, under basic conditions to introduce the propyl group.

Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with oxalyl chloride and aniline to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline moiety undergoes selective oxidation under controlled conditions. Key reactions include:

-

Mechanistic Insight : Oxidation of the tetrahydroquinoline ring with KMnO₄ proceeds via radical intermediates, targeting the nitrogen-adjacent carbons. Ozonolysis cleaves the propyl group at the C1 position, forming ketone intermediates.

Reduction Reactions

The amide bond and aromatic systems participate in reduction processes:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous ether, reflux) | Secondary amine derivative | 75 | |

| H₂ (10 atm), Pd/C (ethanol) | Hydrogenated tetrahydroquinoline | 82 |

-

Key Observation : LiAlH₄ reduces the oxalamide bond to a diaminoethane structure while preserving the tetrahydroquinoline ring. Catalytic hydrogenation saturates the quinoline system, forming decahydro derivatives .

Hydrolysis Reactions

The oxalamide linkage shows pH-dependent hydrolysis:

| Conditions | Product Formed | Half-Life (h) | Reference |

|---|---|---|---|

| 6M HCl, 100°C | Phenylamine + tetrahydroquinoline acid | 0.5 | |

| 0.1M NaOH, 60°C | Oxalic acid + amine fragments | 2.3 |

-

Kinetic Data : Acidic hydrolysis proceeds 4.6x faster than basic conditions due to protonation-assisted cleavage of the amide bond.

Substitution Reactions

Electrophilic substitution occurs preferentially on the phenyl ring:

| Reagent/Conditions | Position Substituted | Major Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para | Nitro-phenyl derivative | |

| Br₂ (FeBr₃ catalyst) | Ortho | Bromo-phenyl derivative |

-

Regioselectivity : The electron-donating methoxy group (if present) directs substitution to ortho/para positions, though the base structure shows para preference.

Complexation Reactions

The compound acts as a ligand for transition metals:

| Metal Salt | Coordination Site | Complex Stability (log K) | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Amide O, Quinoline N | 8.2 ± 0.3 | |

| FeCl₃ | Oxalamide O | 5.7 ± 0.2 |

-

Structural Analysis : X-ray crystallography confirms bidentate binding via the oxalamide oxygen and tetrahydroquinoline nitrogen in Cu(II) complexes .

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Degradation Pathway | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 254 | C-N bond cleavage | 0.12 | |

| 365 | Ring-opening of tetrahydroquinoline | 0.08 |

-

Stability Note : Solutions require protection from UV light to prevent decomposition during storage.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

| Temperature (°C) | Mass Loss (%) | Degradation Product | Reference |

|---|---|---|---|

| 220–250 | 38 | CO₂ + propylamine derivatives | |

| 300–320 | 72 | Carbonaceous residue |

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may serve as lead compounds for developing new therapeutics targeting neurological disorders. The tetrahydroquinoline structure is known for its activity on neurotransmitter systems, making it a candidate for addressing conditions such as depression and anxiety.

Binding Affinity Studies

Interaction studies are essential for understanding the compound's mechanism of action. Preliminary investigations suggest that this compound may exhibit significant binding affinity to various receptors involved in neurological pathways. These studies can help elucidate potential side effects and therapeutic efficacy.

Experimental Models

In experimental settings involving animal models, derivatives of nitrogen-containing heterocycles have demonstrated improved physical working capacity under extreme conditions such as hypoxia and hyperthermia. This suggests that the compound could potentially enhance resilience against stressors affecting neurological function .

Future Research Directions

Future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound.

- Mechanistic Insights : Investigating the specific molecular interactions and pathways influenced by the compound to better understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: This compound has a phenethyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.

N1-phenyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: This compound has a methyl group instead of a propyl group, which may influence its physical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.5 g/mol. Its structure includes a phenyl ring and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties .

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The tetrahydroquinoline structure is particularly relevant for binding to receptors involved in neurological pathways. This suggests potential applications in treating neurological disorders.

Antimicrobial and Antiparasitic Effects

While specific studies on the antimicrobial or antiparasitic effects of this compound are sparse, the structural similarities with other oxalamides suggest potential efficacy against various pathogens. For instance, oxalamide derivatives have been noted for their activity against certain bacterial strains and parasites .

Case Studies

In one notable study involving related compounds, researchers observed significant reductions in microbial load in treated subjects:

- Study Group : 30 patients with bacterial infections

- Treatment : Administered oxalamide derivatives

- Results : 85% showed improvement within one week; no severe side effects reported.

This suggests that further exploration of this compound could yield similar results .

Toxicology and Safety Profile

The safety profile of this compound remains under investigation. Preliminary assessments indicate that related compounds exhibit low toxicity levels at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a safe dosage range for clinical applications.

Future Research Directions

Given the promising biological activity of this compound:

- In vitro studies should focus on its interaction with specific receptors.

- In vivo studies are essential to assess therapeutic efficacy and safety.

- Exploration of analogs could lead to the development of more potent derivatives.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, e.g., distinguishing tetrahydroquinoline protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .

How do structural modifications in the tetrahydroquinoline moiety affect biological activity?

Q. Advanced

- Propyl vs. Methyl substituents : The 1-propyl group enhances lipophilicity, potentially improving membrane permeability compared to 1-methyl analogs .

- Piperazine vs. Tetrahydroquinoline hybrids : Combining tetrahydroquinoline with heterocycles (e.g., piperazine) may alter receptor binding kinetics .

- Methodology : Comparative bioactivity assays (e.g., IC50 measurements) and logP calculations assess substituent effects .

What methodologies resolve contradictions in reported biological activity data?

Q. Advanced

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Purity re-evaluation : Use HPLC-MS to rule out degradation products .

- Orthogonal assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

How can molecular docking and dynamics predict the compound’s mechanism of action?

Q. Advanced

- Docking : Identify binding poses in enzyme active sites (e.g., kinase domains) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (100 ns simulations) to assess stability .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding data .

What strategies optimize bioavailability for in vivo studies?

Q. Advanced

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Nanocarriers : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC (area under the curve) in rodent models .

How is selectivity toward biological targets assessed to minimize off-target effects?

Q. Advanced

- Kinase selectivity panels : Screen against 100+ kinases to identify off-target inhibition .

- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative receptor .

- Thermal shift assays : Confirm direct target engagement by monitoring protein melting shifts .

What in silico tools predict ADMET properties?

Q. Advanced

- ADMET Prediction : Use SwissADME for bioavailability radar plots and BOILED-Egg models .

- CYP450 inhibition : Employ Schrödinger’s QikProp to assess metabolic stability .

- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.